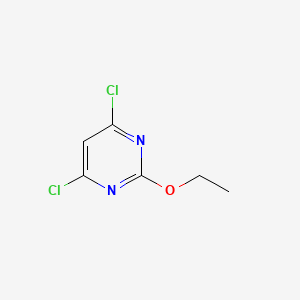

2-Ethoxy-4,6-dichloropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dichloro-2-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMAOIALLIBNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431543 | |

| Record name | 2-Ethoxy-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40758-65-4 | |

| Record name | 4,6-Dichloro-2-ethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40758-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-ethoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040758654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-2-ethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethoxy-4,6-dichloropyrimidine CAS 40758-65-4 properties

An In-depth Technical Guide to 2-Ethoxy-4,6-dichloropyrimidine (CAS 40758-65-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyrimidine derivative that serves as a crucial building block in organic synthesis.[1][2] Its unique structure, featuring a pyrimidine core with two reactive chlorine atoms and an ethoxy group, makes it a versatile intermediate for creating more complex molecules.[2] The electron-withdrawing nature of the nitrogen atoms and chlorine substituents renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution, which is the cornerstone of its utility.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

Compound Identification and Physicochemical Properties

The fundamental identifiers and physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings. The compound typically appears as a white crystalline solid and is noted to be slightly soluble in water.[1]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 40758-65-4[1][] |

| IUPAC Name | 4,6-dichloro-2-ethoxypyrimidine[] |

| Synonyms | Pyrimidine, 4,6-dichloro-2-ethoxy-[] |

| Molecular Formula | C₆H₆Cl₂N₂O[1][] |

| Molecular Weight | 193.03 g/mol [1][] |

| InChI Key | CVMAOIALLIBNNZ-UHFFFAOYSA-N[] |

| SMILES | CCOC1=NC(=CC(=N1)Cl)Cl[] |

Table 2: Physicochemical Properties

| Property | Value |

| Boiling Point | 283.5 ± 43.0 °C at 760 mmHg[1][] |

| Density | 1.375 - 1.376 g/cm³[1][] |

| Flash Point | 125.2 °C[1] |

| Vapor Pressure | 0.005 mmHg at 25°C[1] |

| Refractive Index | 1.533[1] |

| pKa (Predicted) | -4.46 ± 0.30[1] |

Synthesis and Reactivity

Synthesis Pathway

The synthesis of this compound is prominently achieved through a two-step process. The pathway begins with the precursor 2-ethoxy-4,6-dihydroxypyrimidine, which is subsequently chlorinated.[2][5] The dihydroxy precursor can be synthesized from readily available starting materials like urea and diethyl sulfate, which react to form an O-ethylisourea intermediate that is then condensed with diethyl malonate.[6][7]

The critical step is the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine. This transformation is effectively carried out using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride to replace the hydroxyl groups with chlorine atoms.[5] Optimized chlorination protocols report high yields, often exceeding 90%.[5]

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4 and C6 positions are excellent leaving groups, making the pyrimidine ring susceptible to attack by a wide range of nucleophiles, including amines and alcohols.[2] This reactivity allows for the facile introduction of various functional groups, leading to the creation of diverse molecular scaffolds.[2] This property is fundamental to its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Caption: Nucleophilic substitution on the this compound core.

Experimental Protocols

Synthesis of this compound via Chlorination

The following protocol is adapted from patent literature and describes the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine.[6]

Materials and Equipment:

-

1000 mL three-neck reaction flask equipped with a mechanical stirrer, dropping funnel, and condenser.

-

2-Ethoxy-4,6-dihydroxypyrimidine (157 g, 1.0 mol)

-

1,2-Dichloroethane (300 mL)

-

Phosphorus oxychloride (POCl₃, 340 g, 2.2 mol)

-

Triethylamine (205 g, 2.0 mol)

-

Ice water

-

Brine solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator and distillation apparatus

Procedure:

-

Dissolve 157 g (1.0 mol) of 2-ethoxy-4,6-dihydroxypyrimidine in 300 mL of 1,2-dichloroethane within the 1000 mL reaction flask.

-

Slowly add 340 g (2.2 mol) of phosphorus oxychloride to the solution while stirring.

-

Carefully add 205 g (2.0 mol) of triethylamine dropwise from the dropping funnel. Maintain the internal reaction temperature below 50°C during the addition, using an ice bath for cooling if necessary.

-

After the addition of triethylamine is complete, heat the reaction mixture to 85°C and maintain this temperature for 3 hours.

-

Monitor the reaction progress using a suitable analytical method (e.g., HPLC) until the starting material (2-ethoxy-4,6-dihydroxypyrimidine) is consumed (≤0.5%).

-

Cool the reaction mixture to room temperature.

-

Slowly and cautiously quench the reaction by adding an appropriate amount of ice water, followed by stirring for 30 minutes.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic phase and wash it once with brine.

-

Dry the organic phase over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to yield this compound. The reported yield for this procedure is 90.7% with a purity of 98.7% (HPLC).[6]

Applications in Research and Development

This compound is a valuable intermediate with applications spanning multiple sectors of the chemical industry.

-

Pharmaceutical Synthesis: It serves as a key precursor for a variety of pharmaceutical compounds. The pyrimidine core is a common scaffold in many biologically active molecules, and the reactivity of this compound allows for the construction of complex drug candidates.[1][2]

-

Agrochemicals: The compound is used in the development of pesticides and herbicides.[1][2] Its derivatives can be designed to target biological pathways in weeds and pests, contributing to crop protection.[1]

-

Chemical Research: It is a model substrate for studying pyrimidine chemistry and developing novel synthetic methodologies, particularly in the field of heterocyclic chemistry and nucleophilic aromatic substitution.[1][2]

-

Material Science: As a precursor to fluorinated analogs like 2-Ethoxy-4,6-difluoropyrimidine, it plays a role in the synthesis of advanced materials where the unique properties of fluorine are desired.[5]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. While a specific, comprehensive safety data sheet is not detailed in the provided search results, information for structurally related dichloropyrimidines provides a strong basis for safe handling procedures.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Engineering Controls: Conduct all operations in a well-ventilated fume hood to avoid inhalation of vapors or aerosols.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Keep away from open flames, hot surfaces, and other sources of ignition.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C under an inert atmosphere such as argon or nitrogen.[1][]

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Seek immediate medical attention.

-

References

- 1. Cas 40758-65-4,this compound | lookchem [lookchem.com]

- 2. Buy this compound | 40758-65-4 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 5. 2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO [benchchem.com]

- 6. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 7. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Physicochemical Properties of 4,6-Dichloro-2-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-ethoxypyrimidine is a substituted pyrimidine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a pyrimidine core with two reactive chlorine atoms and an ethoxy group, makes it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-dichloro-2-ethoxypyrimidine, along with general experimental protocols for their determination.

Physicochemical Properties

The fundamental physicochemical characteristics of 4,6-dichloro-2-ethoxypyrimidine are summarized in the tables below. These properties are essential for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

General Properties

| Property | Value | Source |

| CAS Number | 40758-65-4 | N/A |

| Molecular Formula | C6H6Cl2N2O | [1][2] |

| Molecular Weight | 193.03 g/mol | [1][2] |

| Appearance | White crystalline solid | [2] |

Physical and Chemical Constants

| Property | Value | Source |

| Boiling Point | 283.465 °C at 760 mmHg | [2] |

| Melting Point | Not available | [2] |

| Density | 1.376 g/cm³ | [2] |

| Vapor Pressure | 0.005 mmHg at 25°C | [2] |

| Flash Point | 125.236 °C | [2] |

| Refractive Index | 1.533 | [2] |

| pKa (Predicted) | -4.46 ± 0.30 | [2] |

Solubility

| Solvent | Solubility | Source |

| Water | Slightly soluble | [2] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is determined using a melting point apparatus. A small, dry sample is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range. For pyrimidine derivatives, this is a standard characterization technique.

Determination of Boiling Point

The boiling point is determined by distillation. The compound is heated in a distillation flask connected to a condenser. A thermometer is placed so that the bulb is just below the side arm of the flask to measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Determination of Solubility

The solubility of 4,6-dichloro-2-ethoxypyrimidine in various solvents can be determined by adding a known amount of the solid to a known volume of the solvent at a specific temperature. The mixture is stirred until saturation is reached. The undissolved solid is then filtered, dried, and weighed. The amount of solid that dissolved is calculated by subtraction, and the solubility is expressed in terms of g/100 mL or mol/L.

Role in Synthesis

4,6-Dichloro-2-ethoxypyrimidine is not typically an end-product with direct biological activity. Instead, its significance lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

For example, it is a precursor in the synthesis of certain herbicides. The final products, not 4,6-dichloro-2-ethoxypyrimidine itself, are designed to inhibit specific enzymes in plants, such as acetyl-coenzyme A carboxylase, which is crucial for fatty acid biosynthesis.

Caption: Synthetic utility of 4,6-dichloro-2-ethoxypyrimidine.

Conclusion

4,6-Dichloro-2-ethoxypyrimidine is a valuable chemical intermediate with well-defined physicochemical properties that facilitate its use in organic synthesis. While it does not typically exhibit direct biological activity, its role as a precursor to a wide range of herbicides and pharmaceuticals is of significant interest to researchers and professionals in drug development and agrochemical industries. The data and general protocols provided in this guide serve as a foundational resource for the effective utilization of this compound in research and development.

References

An In-depth Technical Guide to the Spectral Data of 2-Ethoxy-4,6-dichloropyrimidine

This technical guide provides a comprehensive overview of the spectral characteristics of 2-Ethoxy-4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While direct experimental spectra for this specific molecule are not widely published, this document presents predicted spectral data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy. Detailed experimental protocols for its synthesis and subsequent spectral analysis are also provided for researchers and professionals in drug development.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of the ethoxy group and the dichloropyrimidine core, drawing parallels from compounds like 4,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.5 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.3 | Singlet | 1H | Pyrimidine C₅-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~64 | -O-CH₂ -CH₃ |

| ~118 | Pyrimidine C ₅ |

| ~162 | Pyrimidine C ₄, C ₆ |

| ~170 | Pyrimidine C ₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium | C-H stretch (alkane) |

| 1550-1580 | Strong | C=N stretch (pyrimidine ring) |

| 1400-1480 | Medium-Strong | C=C stretch (pyrimidine ring) |

| 1250-1300 | Strong | C-O-C stretch (asymmetric) |

| 1050-1150 | Strong | C-O-C stretch (symmetric) |

| 700-800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 192/194/196 | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for two Cl atoms) |

| 163/165 | [M - C₂H₅]⁺ |

| 147/149 | [M - OCH₂CH₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

This synthesis is a two-step process starting from the cyclization to form 2-ethoxy-4,6-dihydroxypyrimidine, followed by a chlorination reaction.

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This procedure involves the reaction of O-ethylisourea with a malonic acid dialkyl ester.

-

Preparation of O-ethylisourea: Dry hydrogen chloride gas (0.26 mol) is passed into ethanol (75 g) at 15-20°C. Cyanamide (0.25 mol) is then added, and the mixture is stirred.

-

Cyclization: To a solution of sodium ethoxide in ethanol, O-ethylisourea and diethyl malonate are added. The reaction mixture is stirred for an extended period at room temperature.

-

Work-up: The reaction mixture is concentrated under reduced pressure. The resulting solid, the sodium salt of 2-ethoxy-4,6-dihydroxypyrimidine, is then acidified with a mineral acid to a pH of 4-5 to precipitate the product. The solid is filtered, washed with water, and dried.

Step 2: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine

This step converts the dihydroxy pyrimidine to the dichloro derivative.

-

Reaction Setup: In a reaction flask, 2-ethoxy-4,6-dihydroxypyrimidine (1 mol) is dissolved in 1,2-dichloroethane (300 mL). Phosphorus oxychloride (POCl₃, 2.2 mol) is slowly added to the solution.

-

Addition of Base: Triethylamine (2 mol) is added dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 50°C.[1]

-

Reaction: The mixture is then heated to 85°C and maintained for 3 hours. The reaction progress can be monitored by HPLC until the starting material is consumed (≤0.5%).[1]

-

Work-up and Purification: After cooling to room temperature, ice water is slowly added. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization to yield this compound.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.

-

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample is typically introduced via a heated probe.

-

Data Acquisition: In EI mode, a standard electron energy of 70 eV is used. The mass analyzer is scanned over a mass range of m/z 50-500. For ESI, the sample solution is infused at a low flow rate, and the capillary voltage and other source parameters are optimized to achieve a stable signal of the protonated molecule [M+H]⁺.

Visualizations

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Caption: Synthesis and Spectral Analysis Workflow for this compound.

References

Mass Spectrometry Analysis of 2-Ethoxy-4,6-dichloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Ethoxy-4,6-dichloropyrimidine. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally related molecules and general mass spectrometry principles to present a robust analytical framework. This includes detailed experimental protocols, predicted quantitative data, and visualized workflows and fragmentation pathways to support researchers in the analysis of this and similar compounds.

Introduction

This compound is a substituted pyrimidine derivative with applications as an intermediate in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Mass spectrometry, coupled with chromatographic techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), offers the high sensitivity and specificity required for these tasks. This guide outlines the expected mass spectrometric behavior and provides detailed methodologies for the analysis of this compound.

Predicted Mass Spectrometry Data

The following tables summarize the predicted quantitative data for the mass spectrometry analysis of this compound. These predictions are based on the analysis of structurally similar compounds, such as 4,6-dichloropyrimidine, and established fragmentation patterns of ethoxylated and chlorinated organic molecules.

Table 1: Predicted m/z Values for Molecular and Adduct Ions

| Ion Species | Predicted m/z | Notes |

| [M]+• | 192/194/196 | Molecular ion with isotopic pattern for two chlorine atoms. |

| [M+H]+ | 193/195/197 | Protonated molecule with isotopic pattern for two chlorine atoms. |

| [M+Na]+ | 215/217/219 | Sodium adduct with isotopic pattern for two chlorine atoms. |

| [M+NH4]+ | 210/212/214 | Ammonium adduct with isotopic pattern for two chlorine atoms. |

Table 2: Predicted Major Fragment Ions in Electron Ionization (EI) MS

| Predicted m/z | Proposed Fragment Structure/Formula | Notes |

| 163/165/167 | [M - C2H5]+ | Loss of the ethyl group. |

| 147/149 | [M - OCH2CH3]+ | Loss of the ethoxy group. |

| 112/114 | [C4H2N2Cl]+ | Fragmentation of the pyrimidine ring. |

| 77 | [C4H3N2]+ | Further fragmentation of the pyrimidine ring. |

Experimental Protocols

The following are detailed, generalized protocols for the analysis of this compound using GC-MS and LC-MS. Instrument parameters may require optimization for specific equipment and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

If necessary, derivatization can be employed to improve volatility and thermal stability, though it is not expected to be required for this compound.

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer: Quadrupole or Ion Trap mass analyzer with an Electron Ionization (EI) source.

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Mode: Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions (e.g., m/z 192, 163, 147).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1 µg/mL.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Conditions:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Gas (N2) Flow: 800 L/hr

-

Desolvation Temperature: 350°C

-

Scan Mode: Full scan for qualitative analysis (m/z 100-500). For quantitative analysis, use Selected Ion Monitoring (SIM) for [M+H]+ or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument (precursor ion -> product ion transitions).

Visualizations

The following diagrams illustrate the proposed experimental workflow and a plausible fragmentation pathway for this compound.

Caption: General workflow for the mass spectrometric analysis of this compound.

Caption: Proposed EI fragmentation pathway for this compound.

A Technical Guide to the Physicochemical Properties of 2-Ethoxy-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and melting point of 2-Ethoxy-4,6-dichloropyrimidine, a key intermediate in the synthesis of various chemical compounds, including herbicides. This document outlines its core physicochemical properties, details relevant experimental protocols, and illustrates associated chemical synthesis and biological pathways.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. The compound is typically a white solid.

Table 1: Melting Point of this compound

| Property | Value |

| Melting Point | 216-218 °C |

Table 2: Solubility of this compound at 25 °C

| Solvent | Solubility (mg/L) |

| Aqueous Buffers | |

| Water (pH 5) | 3 |

| Water (pH 7) | 184 |

| Water (pH 9) | 3430 |

| Organic Solvents | |

| Dichloromethane | 6980 |

| Acetonitrile | 5500 |

| Acetone | 4360 |

| Ethyl Acetate | 980 |

| Methanol | 470 |

| Toluene | 14 |

| Hexane | <10 |

| Octanol | <10 |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for reproducible research. The following sections describe standard laboratory protocols.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.

Protocol:

-

Sample Preparation: A small, completely dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (216 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The range is then reported.

Caption: Workflow for Melting Point Determination.

Solubility Determination

The solubility of this compound can be determined using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Solution Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water at a specific pH, or an organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. To enhance solubility, particularly for stock solutions, gentle heating to 37°C and sonication can be applied[1].

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted, and analyzed by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated based on the measured concentration and expressed in mg/L.

Caption: Workflow for Solubility Determination.

Applications and Mechanism of Action

This compound serves as a crucial intermediate in organic synthesis. Notably, it is a precursor in the production of certain sulfonamide herbicides. These herbicides function by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

The inhibition of ALS disrupts protein synthesis, leading to the cessation of growth and eventual death of susceptible weeds. This targeted mechanism of action is effective for controlling broad-leaved weeds in various crops.

Caption: Inhibition of the ALS pathway by derived herbicides.

References

2-Ethoxy-4,6-dichloropyrimidine synthesis from 2-ethoxy-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 2-ethoxy-4,6-dichloropyrimidine from its precursor, 2-ethoxy-4,6-dihydroxypyrimidine. This transformation is a critical step in the synthesis of various compounds with significant applications in the pharmaceutical and agrochemical industries. The primary method for this conversion is a chlorination reaction, which replaces the hydroxyl groups on the pyrimidine ring with chlorine atoms.

Core Synthesis Pathway: Chlorination

The conversion of 2-ethoxy-4,6-dihydroxypyrimidine to this compound is most commonly achieved through the use of a chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[1] This reaction is typically performed at elevated temperatures to ensure the complete conversion of the dihydroxy compound to the dichloro derivative.[1]

The reaction may be carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.[2] The use of a catalyst is also reported in the broader context of chlorinating dihydroxypyrimidines.

Quantitative Data Summary

The efficiency of the chlorination reaction can vary depending on the specific conditions employed. The following table summarizes the quantitative data reported in the literature for the synthesis of this compound.

| Parameter | Value | Reference |

| Chlorination Yield | 90.7% | [1] |

| Product Purity (Post-chlorination) | 98.7% | [1] |

| Reaction Temperature | 80–85°C | [1] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound using phosphorus oxychloride. This protocol is a synthesis of information from multiple sources.

Materials:

-

2-ethoxy-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (optional, as a base)[2]

-

Organic solvent (e.g., ethyl acetate, tetrahydrofuran, toluene, 1,2-dichloroethane, or acetonitrile)[2]

-

Ice water

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-ethoxy-4,6-dihydroxypyrimidine and an organic solvent.

-

Addition of Reagents: Slowly add phosphorus oxychloride to the mixture. If a base is used, triethylamine can be added to the reaction mixture.[2]

-

Reaction Conditions: Heat the reaction mixture to a temperature in the range of 80-85°C.[1] Maintain this temperature and continue stirring for a period sufficient to ensure complete reaction, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into ice water to quench the excess phosphorus oxychloride.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a suitable base, such as a sodium bicarbonate solution, until the pH is neutral. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter. The solvent is then removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary. One reported method achieved a purity of 98.7% after the chlorination step.[1]

Synthesis Workflow

The following diagram illustrates the chemical transformation from 2-ethoxy-4,6-dihydroxypyrimidine to this compound.

Caption: Chemical synthesis of this compound.

References

Chemical structure and IUPAC name of 2-Ethoxy-4,6-dichloropyrimidine

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, synthesis, and key applications of 2-Ethoxy-4,6-dichloropyrimidine. The information is tailored for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.

Chemical Structure and Nomenclature

This compound is a substituted pyrimidine ring, a heterocyclic aromatic organic compound. The core pyrimidine structure is functionalized with an ethoxy group at the second position and two chlorine atoms at the fourth and sixth positions.

-

IUPAC Name: 4,6-dichloro-2-ethoxypyrimidine[1]

-

CAS Number: 40758-65-4

-

Canonical SMILES: CCOC1=NC(=CC(=N1)Cl)Cl[1]

-

InChI Key: CVMAOIALLIBNNZ-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, presented for easy reference and comparison.

| Property | Value | Reference |

| Appearance | White crystalline solid | [2] |

| Boiling Point | 283.5 ± 43.0 °C at 760 mmHg | [1] |

| Density | 1.375 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Synthesis of this compound

This compound is primarily synthesized through the chlorination of its precursor, 2-ethoxy-4,6-dihydroxypyrimidine. This transformation is a crucial step in the production of various downstream products.

Experimental Protocol: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine

This protocol outlines a general method for the synthesis of this compound based on established procedures.

Materials:

-

2-ethoxy-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)[3]

-

Triethylamine (or another suitable tertiary amine base)[4]

-

Anhydrous aprotic solvent (e.g., toluene, acetonitrile)[4]

-

Ice water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Sodium carbonate solution

Procedure:

-

Reaction Setup: In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, suspend 2-ethoxy-4,6-dihydroxypyrimidine in an anhydrous aprotic solvent.

-

Addition of Chlorinating Agent: Add phosphorus oxychloride to the suspension.[3]

-

Base Addition: Cool the mixture and slowly add triethylamine, maintaining a controlled temperature.[4]

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as HPLC.[4]

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it into ice water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a sodium carbonate solution to a pH of 8-9. Extract the product into dichloromethane.

-

Drying and Solvent Removal: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by distillation or recrystallization.

Role in Synthesis and Biological Relevance

This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][5] Its dichloropyrimidine core allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, making it a versatile intermediate.[6][7]

While there is limited information on the direct biological activity of this compound itself, its derivatives have shown significant biological activities, including:

-

Herbicidal Activity: Pyrimidine derivatives are known to be effective herbicides.[8][9]

-

Antiviral and Anticancer Potential: The pyrimidine scaffold is a common feature in antiviral and anticancer drugs.[10]

Visualized Synthesis and Application Workflow

The following diagrams illustrate the synthesis of this compound and its subsequent use as a synthetic intermediate.

References

- 1. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]

- 2. glpbio.com [glpbio.com]

- 3. 2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO [benchchem.com]

- 4. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 5. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 8. Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for 2-Ethoxy-4,6-dichloropyrimidine in chemical literature

This technical guide provides an in-depth overview of 2-Ethoxy-4,6-dichloropyrimidine, a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its synonyms, chemical properties, experimental protocols for its synthesis, and relevant chemical pathways.

Chemical Identity and Synonyms

This compound is a substituted pyrimidine ring featuring two chlorine atoms and an ethoxy group. For clarity in scientific literature and chemical databases, it is crucial to recognize its various identifiers and synonyms.

| Identifier Type | Value |

| IUPAC Name | 4,6-dichloro-2-ethoxypyrimidine[] |

| CAS Number | 40758-65-4[2][3] |

| Molecular Formula | C₆H₆Cl₂N₂O[][2] |

| Molecular Weight | 193.03 g/mol [][2] |

| Synonyms | 4,6-Dichloro-2-ethoxypyrimidine; Pyrimidine, 4,6-dichloro-2-ethoxy-[][2] |

| InChI Key | CVMAOIALLIBNNZ-UHFFFAOYSA-N[] |

| SMILES | CCOC1=NC(=CC(=N1)Cl)Cl[] |

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These properties are essential for designing reaction conditions, purification procedures, and for understanding its behavior in various solvents and environments.

| Property | Value |

| Boiling Point | 283.5 ± 43.0 °C at 760 mmHg[][2] |

| Density | 1.375 ± 0.06 g/cm³[][2] |

| Flash Point | 125.236 °C[2] |

| Vapor Pressure | 0.005 mmHg at 25°C[2] |

| Refractive Index | 1.533[2] |

| pKa (Predicted) | -4.46 ± 0.30[2] |

| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon)[][2] |

Synthesis and Experimental Protocols

This compound is primarily synthesized via the chlorination of its precursor, 2-ethoxy-4,6-dihydroxypyrimidine. This transformation is a standard method for replacing hydroxyl groups on a pyrimidine ring with chlorine atoms.[4]

Key Experimental Protocol: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine

This protocol is based on a widely reported and effective method using phosphorus oxychloride (POCl₃) as the chlorinating agent.[4][5]

Materials:

-

2-ethoxy-4,6-dihydroxypyrimidine (1 mol)

-

1,2-dichloroethane (solvent)

-

Phosphorus oxychloride (POCl₃) (2.2 mol)

-

Triethylamine (2 mol)

-

Ice water

-

Brine solution

Procedure:

-

Dissolution: In a suitable reaction flask, dissolve 1 mole equivalent of 2-ethoxy-4,6-dihydroxypyrimidine in 1,2-dichloroethane.[5]

-

Addition of Chlorinating Agent: Slowly add 2.2 mole equivalents of phosphorus oxychloride (POCl₃) to the solution.[5]

-

Base Addition: While stirring the reaction mixture, add 2 mole equivalents of triethylamine. It is critical to control the rate of addition to maintain the reaction temperature below 50°C.[5]

-

Heating: After the addition is complete, heat the reaction mixture to 85°C and maintain this temperature for approximately 3 hours. The reaction progress should be monitored (e.g., by HPLC) until the starting material (2-ethoxy-4,6-dihydroxypyrimidine) is consumed (≤0.5%).[4][5]

-

Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into ice water and stir for 30 minutes.[5]

-

Extraction and Purification: Transfer the mixture to a separatory funnel. The organic layer is separated, washed with a brine solution, dried over an appropriate drying agent, and then purified by fractionation to yield the final product, this compound.[5] A reported yield for this chlorination step is 90.7% with a purity of 98.7%.[4]

Visualization of Synthesis Pathway

The synthesis of this compound is a multi-step process. The diagram below illustrates the key transformation from its precursor, highlighting the reagents and conditions involved. The overall synthesis often starts from simpler molecules like O-ethylisourea and diethyl malonate to first produce the dihydroxy intermediate.[6]

Caption: Synthetic route to this compound.

This workflow diagram illustrates the two primary stages in the synthesis. The first stage involves the formation of the key intermediate, 2-ethoxy-4,6-dihydroxypyrimidine, from basic starting materials. The second, critical stage is the chlorination reaction that converts the dihydroxy intermediate into the final dichloropyrimidine product. This final compound serves as a versatile building block for further chemical synthesis, particularly in creating more complex heterocyclic systems for agrochemical and pharmaceutical applications.[2][4]

References

- 2. lookchem.com [lookchem.com]

- 3. glpbio.com [glpbio.com]

- 4. 2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO [benchchem.com]

- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 6. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-ethoxy-4,6-dichloropyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of biologically active compounds, particularly kinase inhibitors.

Introduction

This compound is a key intermediate for the synthesis of various substituted pyrimidines. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution, allowing for the sequential and regioselective introduction of a variety of functional groups. The ethoxy group at the C2 position modulates the reactivity of the chloro substituents and provides a scaffold for further derivatization. Understanding the reactivity and optimizing the reaction conditions for SNAr on this substrate is crucial for the efficient synthesis of compound libraries for drug discovery.

The products of these reactions, particularly 2-ethoxy-4-aminopyrimidine derivatives, have shown promise as inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas.

Regioselectivity of Substitution

In general, for 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent. However, the presence of the ethoxy group at the C2 position can influence the regioselectivity of the first substitution, although in many cases, monosubstitution occurs without a strong preference for the C4 or C6 position. The choice of nucleophile, solvent, and temperature can be used to control the outcome of the reaction, leading to either mono- or disubstituted products.

It has been observed in similar systems, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, that reactions with amines in an alcohol solvent like ethanol can lead to the simultaneous substitution of a chlorine atom by both the amine and the corresponding alkoxide from the solvent[1][2]. This highlights the competitive nature of nucleophilic attack at the chloro-positions.

Experimental Protocols

Synthesis of this compound (Starting Material)

The starting material can be synthesized from 2-ethoxy-4,6-dihydroxypyrimidine.

Protocol:

-

In a reaction vessel, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 mol) in an appropriate solvent such as 1,2-dichloroethane.

-

Slowly add phosphorus oxychloride (2.2 mol).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed (≤ 0.5%).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by adding ice water.

-

Separate the organic phase, wash it with brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the crude product by fractional distillation to obtain this compound[3].

A typical reported yield for this reaction is approximately 90.7%[3].

Monosubstitution with an Amine Nucleophile (General Procedure)

This protocol describes a general method for the monosubstitution of a chlorine atom on this compound with a primary or secondary amine.

Protocol:

-

Dissolve this compound (1 mmol) in a suitable solvent such as ethanol (5.0 mL).

-

Add the desired amine (1 mmol) and a base such as triethylamine (1 mmol).

-

Heat the reaction mixture under reflux for 3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, isolate the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the corresponding 2-ethoxy-4-amino-6-chloropyrimidine derivative[1][2].

Monosubstitution with an Alkoxide Nucleophile

This protocol is adapted from the reaction of a similar substrate, 4,6-dichloro-2-(methylthio)pyrimidine, with sodium ethoxide.

Protocol:

-

Prepare a fresh solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

To a stirred solution of this compound (1 equivalent) in ethanol at room temperature, add the sodium ethoxide solution dropwise.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the consumption of the starting material by TLC.

-

After the reaction is complete, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with DCM.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the 2,4-diethoxy-6-chloropyrimidine product.

Data Presentation

The following table summarizes representative yields for SNAr reactions on analogous dichloropyrimidine systems. These values can be used as a reference for expected outcomes in reactions with this compound.

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline (in Ethanol) | 2-Amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | 60% | [1] |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | |

| 4,6-Dichloropyrimidine | Adamantane-containing primary amine | N-(Adamantylalkyl)-6-chloropyrimidin-4-amine | 76-99% | |

| 4,6-Dichloropyrimidine | Adamantane-containing secondary amine | N-(Adamantylalkyl)-N-methyl-6-chloropyrimidin-4-amine | 60-75% |

Applications in Drug Development: Kinase Inhibition

Substituted 2-aminopyrimidines are a well-established class of kinase inhibitors. The pyrimidine core acts as a scaffold that can mimic the hinge-binding interactions of ATP in the kinase active site. The substituents at the 2, 4, and 6 positions can be modified to achieve potency and selectivity for specific kinases.

For example, 2,4-diaminopyrimidine derivatives have been developed as potent and selective inhibitors of Aurora kinases and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in cancer therapy[4][5]. Inhibition of these kinases can disrupt cell cycle progression and signaling pathways that are crucial for tumor growth and survival.

Experimental Workflow for Kinase Inhibitor Discovery

The general workflow for discovering and developing a kinase inhibitor based on the 2-ethoxy-4-aminopyrimidine scaffold is outlined below.

Caption: A generalized workflow for the discovery of kinase inhibitors starting from this compound.

Signaling Pathway: Inhibition of Aurora A Kinase

Aurora A kinase is a key regulator of mitosis. Its overexpression is common in many cancers and is associated with poor prognosis. Inhibitors of Aurora A can lead to mitotic arrest and apoptosis in cancer cells. The diagram below illustrates a simplified signaling pathway and the point of intervention for a hypothetical 2-ethoxy-4-aminopyrimidine-based inhibitor.

Caption: Inhibition of Aurora A kinase by a 2-ethoxy-4-aminopyrimidine derivative disrupts mitotic progression, leading to apoptosis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted pyrimidines. The SNAr reactions on this scaffold provide a straightforward route to novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. The protocols and data presented in these application notes serve as a guide for researchers to explore the chemical space around this privileged core structure.

References

- 1. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 4. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Suzuki coupling reactions with 2-Ethoxy-4,6-dichloropyrimidine. This versatile building block is crucial in the synthesis of a wide array of substituted pyrimidines, which are significant scaffolds in medicinal chemistry and materials science. The following sections detail the reaction principles, optimized conditions, and step-by-step experimental procedures.

Introduction to Suzuki Coupling on Dichloropyrimidines

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoborane and an organohalide. For dichloropyrimidines, this reaction offers a versatile method for introducing aryl, heteroaryl, or vinyl substituents, allowing for the rapid diversification of the pyrimidine core.[1][2]

The regioselectivity of the Suzuki coupling on dichloropyrimidines is a key consideration. In substrates like 2,4-dichloropyrimidine and by extension, this compound, the chlorine atom at the C4 position is generally more reactive towards oxidative addition of the palladium catalyst than the chlorine at the C6 position.[1][3] This preferential reactivity allows for selective mono-arylation at the C4-position under controlled conditions. Subsequent coupling at the C6-position can be achieved under more forcing conditions or in a one-pot sequential manner.[1]

Reaction Workflow and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions with dichloropyrimidine substrates, which can be adapted for this compound.

Table 1: Conditions for Mono-Arylation of Dichloropyrimidines

| Entry | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temperature (°C) | Time (h) | Boronic Acid | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 0.25 (MW) | Phenylboronic acid | 81 | [2] |

| 2 | Pd(PPh₃)₄ (2.7) | K₂CO₃ (3) | Toluene/Ethanol/H₂O | 55 | 12 | Phenylboronic acid | 51 | [1] |

| 3 | Pd₂(dba)₃/P(t-Bu)₃ (cat.) | KF (spray-dried) | THF | 50 | Overnight | Arylboronic acids | Moderate | [4] |

| 4 | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 18-22 | 4-Methoxyphenylboronic acid | 60 | [5] |

MW: Microwave irradiation

Table 2: Conditions for One-Pot Double Arylation of 2,4-Dichloropyrimidine

| Entry | First Boronic Acid | Second Boronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenyl | p-Methoxyphenyl | Pd(PPh₃)₄ (2.7 then 1.5) | K₂CO₃ (3 then 3) | Toluene/Ethanol/H₂O | 55 then 90 | 12 then 12 | 84 | [1] |

| 2 | p-Fluorophenyl | p-Methoxyphenyl | Pd(PPh₃)₄ (2.7 then 1.5) | K₂CO₃ (3 then 3) | Toluene/Ethanol/H₂O | 55 then 90 | 12 then 12 | 65 | [1] |

| 3 | Phenyl | trans-Heptenyl | Pd(PPh₃)₄ (2.7 then 1.5) | K₂CO₃ (3 then 3) | Toluene/Ethanol/H₂O | 55 then 90 | 12 then 12 | 95 | [1] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound.

Protocol 1: Microwave-Assisted Mono-Arylation at the C4-Position

This protocol is adapted from a procedure for 2,4-dichloropyrimidine and is expected to yield the 2-Ethoxy-4-aryl-6-chloropyrimidine.[2]

Materials:

-

This compound

-

Arylboronic acid (1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv.)

-

1,4-Dioxane and Water (2:1 mixture)

-

Microwave reactor vials

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a microwave reactor vial, add this compound (1.0 mmol), the desired arylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.5-5 mol%).

-

Add a 2:1 mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 2 mL water).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100°C for 15 minutes.[2]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Ethoxy-4-aryl-6-chloropyrimidine.

Protocol 2: Conventional Heating for One-Pot Double Arylation

This protocol is based on the one-pot double Suzuki coupling of 2,4-dichloropyrimidine and can be adapted for the synthesis of 2-Ethoxy-4,6-diarylpyrimidines.[1]

Materials:

-

This compound

-

First arylboronic acid (1.0 equiv.)

-

Second arylboronic acid (1.1 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene, Ethanol, and Water

-

Reaction vial suitable for heating

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vial, dissolve this compound (0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

-

Degas the solution for five minutes with argon.

-

Add the first arylboronic acid (0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (0.018 mmol, 2.7 mol%), and potassium carbonate (2.01 mmol).

-

Seal the vial and heat at 55°C for 12 hours.

-

After cooling, add the second arylboronic acid (0.78 mmol), an additional portion of tetrakis(triphenylphosphine)palladium(0) (0.009 mmol, 1.5 mol%), and more potassium carbonate (2.01 mmol).

-

Reseal the vial and heat at 90°C for 12 hours.

-

After cooling, partition the crude product between water and ethyl acetate.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography to afford the desired 2-Ethoxy-4,6-diarylpyrimidine.[1]

Logical Workflow for Protocol Selection

Caption: Decision workflow for selecting the appropriate Suzuki coupling protocol.

Concluding Remarks

The Suzuki-Miyaura coupling reaction is a highly effective method for the functionalization of this compound. By carefully selecting the reaction conditions, such as the catalyst, base, solvent, and temperature, researchers can achieve high yields of either mono- or di-substituted pyrimidine derivatives. The protocols provided herein serve as a robust starting point for the synthesis of novel compounds for applications in drug discovery and materials science.

References

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Ethoxy-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective mono-amination of 2-Ethoxy-4,6-dichloropyrimidine via the Buchwald-Hartwig cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial C-N bonds in a wide array of pharmaceutical and materials science applications.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine. For substrates like this compound, which possess multiple reactive sites, achieving high regioselectivity is a significant challenge. The strategic selection of catalysts, ligands, bases, and reaction conditions is paramount to selectively functionalize the C4 or C6 position while leaving the other chloro-substituent intact for subsequent transformations. This selectivity is often dictated by the electronic and steric environment of the reaction center. In many di- and trichloropyrimidines, the C2 and C4/C6 positions exhibit different reactivities, which can be exploited for selective functionalization. While direct literature on this compound is scarce, protocols for analogous dichloropyrimidines and dichloropyridines provide a strong foundation for developing a successful reaction protocol.[1][2][3]

Reaction Principle and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4][5][6]

Key factors influencing the reaction include:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos) have shown great success in promoting the amination of challenging aryl chlorides.[4][7][8]

-

Base: A non-nucleophilic, strong base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and selectivity.[5][9]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a moisture-free environment, as water can deactivate the catalyst.[5]

-

Temperature: Reaction temperatures generally range from room temperature to reflux, often between 80-110 °C, to facilitate catalyst activation and reaction progression.[6] Microwave irradiation can also be employed to accelerate the reaction.[1][9]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of related dichlorinated heterocycles. These serve as a starting point for the optimization of the reaction with this compound.

Table 1: Reaction Conditions for Mono-amination of Dichloropyridines [1]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 110 | 18 | 85 |

| 2 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.5) | Dioxane | 100 | 12 | 92 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | Josiphos (3) | Cs₂CO₃ (2) | Toluene | 100 | 24 | 78 |

Table 2: Reaction Conditions for Amination of Dichloropyrimidines [3][10]

| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |

| 1 | 4,6-Dichloropyrimidine | Various Diamines | Pd₂(dba)₂ (2.5) | BINAP (5) | Cs₂CO₃ (2) | Dioxane | 100 | 24 |

| 2 | 2-Amino-4-chloropyrimidine | N-Aryl Amines | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu (1.2) | Toluene | 110 | 12 |

Experimental Protocols

Protocol 1: General Procedure for the Mono-amination of this compound

This protocol is a general guideline. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amines.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, benzylamine)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Procedure:

-

Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).

-

Addition of Reactants: Add this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) to the flask.

-

Solvent Addition: Add anhydrous toluene or dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the pyrimidine substrate.

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation can significantly reduce reaction times.[1][9]

Materials:

-

Same as Protocol 1

-

Microwave reactor vials

Procedure:

-

Preparation: In a microwave vial, combine the palladium precursor (2-4 mol%), phosphine ligand (4-8 mol%), base (2.0 equivalents), this compound (1.0 equivalent), and the amine (1.2 equivalents).

-

Solvent Addition: Add anhydrous dioxane or toluene.

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 120-150 °C for 10-60 minutes.

-

Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Visualizations

Experimental Workflow

Caption: Workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

- 8. research.rug.nl [research.rug.nl]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Ethoxy-4,6-dichloropyrimidine as a Key Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-ethoxy-4,6-dichloropyrimidine as a pivotal intermediate in the development of modern agrochemicals, particularly herbicides. Detailed experimental protocols for the synthesis of this intermediate and its conversion into high-value herbicidal compounds are presented, along with a summary of relevant quantitative data.

Introduction

This compound is a versatile chemical building block widely employed in the synthesis of a variety of agrochemicals. Its reactive chlorine atoms at the C4 and C6 positions of the pyrimidine ring allow for facile nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This reactivity profile has been extensively exploited in the development of potent herbicides, most notably those belonging to the triazolopyrimidine sulfonamide class. These herbicides are known for their high efficacy at low application rates and their specific mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants.

Synthetic Pathways and Methodologies

The primary application of this compound in the agrochemical industry is as a precursor to triazolopyrimidine sulfonamide herbicides such as diclosulam and florasulam. The general synthetic strategy involves the initial synthesis of the dichloropyrimidine intermediate, followed by a series of transformations to construct the triazolopyrimidine core, and subsequent coupling with a substituted aniline to yield the final active ingredient.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-ethoxy-4,6-dihydroxypyrimidine. The dihydroxypyrimidine is first prepared by the condensation of O-ethylisourea with a malonic acid ester.[1] The subsequent chlorination of the dihydroxy intermediate yields this compound.

A logical workflow for the synthesis of this compound is depicted below:

Caption: Synthesis workflow for this compound.

Synthesis of Triazolopyrimidine Sulfonamide Herbicides

The conversion of this compound to triazolopyrimidine sulfonamide herbicides is a multi-step process. A key transformation is the fluorination of the dichloropyrimidine to yield 2-ethoxy-4,6-difluoropyrimidine, which is a crucial intermediate for herbicides like diclosulam.

The general synthetic pathway from this compound to a representative triazolopyrimidine sulfonamide herbicide is outlined below:

Caption: General synthetic pathway to triazolopyrimidine sulfonamide herbicides.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine using phosphorus oxychloride.

Materials:

-

2-Ethoxy-4,6-dihydroxypyrimidine (1 mol)

-

Phosphorus oxychloride (2.2 mol)

-

Triethylamine (2 mol)

-

1,2-Dichloroethane (as solvent)

Procedure:

-

In a suitable reaction vessel, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 mol) in 1,2-dichloroethane.

-

Slowly add phosphorus oxychloride (2.2 mol) to the solution while maintaining the temperature below 50 °C.

-